2-Bromo-5-chloro-3-iodopyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloro-3-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAAZYYDQXYDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloro 3 Iodopyridine
Halogen Dance Reactions in Polyhalogenated Pyridines
The halogen dance (HD) is a base-catalyzed positional isomerization of halogen atoms on an aromatic or heteroaromatic ring. eurekaselect.comwikipedia.org This rearrangement provides a powerful method for functionalizing positions that are otherwise difficult to access through conventional synthetic routes. clockss.orgresearchgate.net
Base-Promoted Halogen Migration Phenomena in Heteroaromatic Systems
Base-promoted halogen migration is a well-documented phenomenon in various heteroaromatic systems, including pyridines, thiophenes, and quinolines. eurekaselect.comclockss.org The reaction is typically initiated by a strong base, which facilitates the movement of a halogen atom to a different position on the ring. wikipedia.orgnih.gov This process is driven by thermodynamics, leading to the formation of a more stable product. wikipedia.org The nature of the base, the solvent, and the temperature can significantly influence the outcome of the reaction. wikipedia.org In the context of polyhalogenated pyridines, the presence of multiple halogens introduces a competitive environment for migration, with iodine and bromine being more prone to "dance" than chlorine or fluorine. clockss.org
Regioselectivity and Scope of Halogen Dance Rearrangements on Pyridine (B92270) Scaffolds
The regioselectivity of halogen dance reactions on pyridine scaffolds is a critical aspect that dictates their synthetic utility. The rearrangement typically occurs as a 1,2-halogen shift, providing a route to 1,3-disubstituted and 1,2,3-trisubstituted pyridines. clockss.orgresearchgate.net However, 1,3- and 1,4-halogen shifts are also possible, further expanding the diversity of accessible substitution patterns. clockss.org The presence of directing groups on the pyridine ring can guide the position of metalation and subsequent halogen migration. wikipedia.orgclockss.org For instance, in a pyridine derivative, lithiation often occurs ortho to a halogen, initiating the halogen dance cascade. wikipedia.org The scope of this rearrangement is broad, allowing for the synthesis of a variety of multi-substituted pyridine derivatives. clockss.org
Table 1: Examples of Halogen Dance Reactions on Pyridine Scaffolds
| Starting Material | Base/Conditions | Major Product(s) | Shift Type | Reference |
|---|---|---|---|---|
| 3-Bromo-4-ethoxypyridine | KNH₂/NH₃ | 2-Amino-4-ethoxypyridine, 4-Amino-3-bromo-2-ethoxypyridine | 1,2-shift | clockss.org |
| 2-Bromo-3-lithiopyridine | - | 3-Bromo-2-lithiopyridine | 1,2-shift | wikipedia.org |
| 2,3-Dihalopyridines | LDA | 3,4-Dihalopyridines | 1,2-shift | clockss.org |
Mechanistic Pathways of Halogen Dance: Insights into 1,2-Halogen Shifts
The currently accepted mechanism for the halogen dance reaction involves a series of deprotonation and halogen-metal exchange steps, a concept largely developed by Joseph F. Bunnett. wikipedia.org The process begins with the deprotonation of the heteroaromatic ring by a strong base, typically at a position ortho to a halogen, to form an anionic intermediate. wikipedia.org This intermediate can then abstract a halogen from another molecule of the starting material, propagating a chain reaction. wikipedia.org
For a 1,2-halogen shift, the initial lithiation ortho to the halogen generates an intermediate that reacts with a halogen donor (often the starting material itself) to form a dihalogenated species and a new lithiated species. wikipedia.org This newly formed lithiated species is often more thermodynamically stable, which drives the reaction forward. wikipedia.org The halogen donor is regenerated in the process, acting as a catalyst in a polar chain mechanism. wikipedia.org
Nucleophilic Aromatic Substitution (SₙAr) Reactions
Nucleophilic aromatic substitution (SₙAr) is another fundamental reaction pathway for functionalizing halogenated pyridines. wikipedia.org This reaction involves the displacement of a halide by a nucleophile and is particularly effective in electron-deficient aromatic systems like pyridine. nih.govwikipedia.org
Chemoselective Reactivity of Halogen Atoms with Various Nucleophiles
In polyhalogenated pyridines like 2-bromo-5-chloro-3-iodopyridine, the different halogen atoms exhibit distinct reactivities towards nucleophiles in SₙAr reactions. The reactivity order in SₙAr is typically F > Cl > Br > I, which is counterintuitive to the C-X bond strength but is explained by the rate-determining step being the initial nucleophilic attack. masterorganicchemistry.com The more electronegative halogens are better at stabilizing the intermediate Meisenheimer complex.
However, the position of the halogen on the pyridine ring also plays a crucial role. Halogens at the 2- and 4-positions are generally more reactive towards nucleophilic attack because the negative charge of the intermediate can be delocalized onto the ring nitrogen. wikipedia.org In the case of this compound, the bromine at the 2-position is expected to be the most susceptible to SₙAr. The reactivity can be further tuned by the choice of nucleophile and reaction conditions. For example, a study on 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrated regioselective SₙAr reactions with various nucleophiles, highlighting the ability to selectively functionalize such highly substituted pyridines. researchgate.net
Table 2: Chemoselective SₙAr Reactions of Halogenated Pyridines
| Substrate | Nucleophile | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Various | C4 (Fluorine) | 4-Substituted-5-bromo-2-chloro-3-iodopyridine | researchgate.net |
| 2,4,5-Trichloropyrimidine | Pyrrolidine | C4 | 2,5-Dichloro-4-(pyrrolidin-1-yl)pyrimidine | rsc.org |
This selective reactivity allows for the stepwise functionalization of polyhalogenated pyridines, making them valuable building blocks in the synthesis of complex, highly substituted pyridine derivatives.
Regioselective Amination of Polyhalogenated Pyridines
The introduction of an amino group onto a polyhalogenated pyridine ring, such as this compound, is a reaction of significant interest, particularly in the synthesis of pharmaceutical and agrochemical compounds. The position of amination is highly dependent on the relative reactivity of the carbon-halogen bonds and the reaction conditions employed. In polyhalogenated pyridines, the substitution pattern creates a unique electronic landscape that influences the site of nucleophilic attack.
Generally, the reactivity of halogens in nucleophilic aromatic substitution (SNAr) reactions on pyridine rings follows the order F > Cl > Br > I for the leaving group, but this can be heavily influenced by the position on the ring and the presence of other substituents. For a molecule like this compound, the positions are activated differently towards nucleophilic attack. The presence of multiple electron-withdrawing halogen atoms depletes the pyridine ring of electron density, making it susceptible to attack by nucleophiles like amines.
Research into related systems shows that functionalization can be directed with high selectivity. For instance, in the context of other functionalizations like borylation, the choice of reagents and conditions can overcome inherent electronic preferences to achieve specific regiochemical outcomes. acs.org The Chan-Lam coupling, for example, provides a pathway for forming C-N bonds from C-Bpin groups, which can be installed with high regioselectivity. acs.org While direct amination of this compound is subject to competing reactions at the C-2 (bromo) and C-5 (chloro) positions, the specific outcomes depend on the nucleophile and reaction conditions. The iodine at C-3 is the least likely to be displaced by an SNAr mechanism but is the most reactive in metal-halogen exchange.
Influence of Catalysis and Reaction Conditions on Substitution Regioselectivity
Catalysis and reaction conditions are paramount in controlling the regioselectivity of substitution reactions on polyhalogenated pyridines. Transition metal catalysis, in particular, can invert the "natural" reactivity of C-X bonds, allowing for substitutions at positions that are otherwise unreactive. frontiersin.org For instance, while the C-Cl bond is generally more resistant to cleavage than the C-Br bond, specific palladium or copper catalysts can enable selective amination at the chloro-substituted position.
The choice of base, solvent, and temperature can dramatically alter the reaction pathway and the resulting isomeric product distribution. In related C-H functionalization reactions on anilines, for example, the amount of base used was found to be a critical parameter for optimal conversion to the desired product. acs.org Similarly, the steric and electronic properties of the catalyst's ligands play a crucial role. Bulky ligands can direct substitution to less hindered positions on the pyridine ring, while electronically tuned ligands can modulate the reactivity of the catalytic cycle.
The following table summarizes how different factors can influence the outcome of substitution reactions on halogenated pyridines.
| Factor | Influence on Regioselectivity | Example |
| Catalyst | Can override inherent reactivity (e.g., C-Cl vs. C-Br). | Palladium complexes can enable cross-coupling at otherwise less reactive C-Cl bonds. frontiersin.org |
| Ligands | Steric bulk can direct substitution to less hindered positions. | Bulky phosphine (B1218219) ligands can favor reaction at a specific site. |
| Base | The type and amount can be critical for reaction efficiency and selectivity. | In iridium-catalyzed borylations, triethylamine (B128534) concentration is key to high yields. acs.org |
| Temperature | Can influence the kinetic vs. thermodynamic product ratio. | Low temperatures often favor kinetically controlled, regioselective reactions. tcnj.edu |
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental and powerful transformation in organometallic chemistry for the preparation of functionalized aromatic and heteroaromatic compounds. wikipedia.org This reaction involves the replacement of a halogen atom in an organic halide with a metal, typically lithium or magnesium, to form a new organometallic species. wikipedia.org This process is particularly valuable for polyhalogenated pyridines, as it allows for the creation of a nucleophilic carbon center at a specific location, which can then be trapped with various electrophiles.
The exchange rate is kinetically controlled and generally follows the trend I > Br > Cl, meaning the carbon-iodine bond is the most reactive, followed by the carbon-bromine bond, and then the carbon-chlorine bond. wikipedia.org This inherent reactivity difference is the cornerstone of achieving positional selectivity in molecules like this compound.
Generation of Organometallic Pyridine Intermediates
The reaction of this compound with a strong base or an organometallic reagent, such as an alkyllithium (e.g., n-butyllithium or t-butyllithium), typically at low temperatures (-78 °C to -100 °C), initiates a metal-halogen exchange. tcnj.edu Given the reactivity trend (I > Br > Cl), the exchange is expected to occur selectively at the C-3 position, replacing the iodine atom. wikipedia.org This generates a highly reactive 2-bromo-5-chloro-3-lithiopyridine intermediate.
This organolithium species is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the C-3 position. The generation of these intermediates must be performed under inert and anhydrous conditions to prevent quenching by atmospheric moisture or oxygen.
The following table outlines the typical process for generating an organometallic intermediate from a halogenated pyridine.
| Step | Description | Conditions |
| 1. Precursor | A polyhalogenated pyridine is dissolved in an anhydrous solvent. | This compound in THF or ether. |
| 2. Exchange | An organolithium reagent is added slowly at low temperature. | n-BuLi or t-BuLi, -78°C to -100°C. tcnj.edu |
| 3. Intermediate | The halogen-metal exchange occurs, forming the lithiated pyridine. | Forms 2-bromo-5-chloro-3-lithiopyridine. |
| 4. Trapping | An electrophile is added to the reaction mixture. | Examples include aldehydes, CO₂, or alkyl halides. |
Positional Selectivity in Halogen-Metal Exchange for Trihalogenated Pyridines
In trihalogenated pyridines, the positional selectivity of the halogen-metal exchange is dictated by the relative lability of the carbon-halogen bonds. For this compound, the C-I bond is significantly more prone to exchange than the C-Br or C-Cl bonds. wikipedia.org Therefore, treatment with one equivalent of an organolithium reagent at low temperature will almost exclusively yield the 3-lithiated species.
This high degree of selectivity allows for a stepwise functionalization strategy. The most reactive halogen (iodine) can be exchanged first and trapped with an electrophile. Subsequently, the bromine at C-2 can be targeted for a second metal-halogen exchange or a different type of reaction, such as a transition-metal-catalyzed cross-coupling. The chlorine at C-5 is the most robust and typically requires harsher conditions or specific catalytic systems to react.
Studies on related polyhalogenated pyridines confirm this selectivity. For example, the magnesiation of 5-bromo-2-chloro-4-fluoro-3-iodopyridine can be directed to specific positions depending on the reagents used, highlighting the fine control achievable in these systems. acs.orgnih.gov The reaction of various bromopyridines with lithiating agents has also been shown to be highly selective, although in some cases, a competition between direct metalation (deprotonation) and halogen-metal exchange can occur. researchgate.net For this compound, the high reactivity of the C-I bond makes exchange the overwhelmingly favored pathway.
Advanced Functionalization Strategies for 2 Bromo 5 Chloro 3 Iodopyridine Derivatives
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of polyhalogenated pyridines like 2-Bromo-5-chloro-3-iodopyridine, the differing carbon-halogen bond strengths (C-I < C-Br < C-Cl) allow for site-selective reactions, often catalyzed by palladium complexes. This selectivity is crucial for the sequential introduction of different substituents onto the pyridine (B92270) core.
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for creating carbon-carbon bonds. For polyhalogenated pyridines, the site of the Suzuki-Miyaura coupling is influenced by the carbon-halogen bond dissociation energy. rsc.org The reaction typically occurs at the most reactive halide position. rsc.org In the case of this compound, the C-I bond is the most susceptible to oxidative addition to a palladium(0) catalyst, followed by the C-Br bond, and finally the C-Cl bond. This reactivity difference allows for selective functionalization at the C-3 position.
A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(dppf), are effective for these transformations. The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields and selectivity. For instance, sterically demanding phosphine (B1218219) ligands can facilitate the coupling of less reactive chlorides. nih.gov
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Typical Substrate | Product |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | Arylboronic acid | 3-Aryl-2-bromo-5-chloropyridine |
| PdCl₂(dppf) | dppf | K₂CO₃ | Methanol | Heteroarylboronic acid | 3-Heteroaryl-2-bromo-5-chloropyridine |
Stille Coupling Reactions
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the Stille coupling's selectivity on polyhalogenated pyridines is governed by the reactivity of the carbon-halogen bonds. wikipedia.org This allows for the selective functionalization at the C-3 position of this compound.
Commonly used catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃, often in the presence of a ligand such as triphenylphosphine. mdpi.com The addition of copper(I) iodide can accelerate the reaction rate. harvard.edu A significant advantage of Stille coupling is the stability of organotin reagents to air and moisture. wikipedia.org
Table 2: Typical Stille Coupling Reaction Parameters
| Catalyst | Ligand | Additive | Solvent | Typical Substrate | Product |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | None | Toluene | Arylstannane | 3-Aryl-2-bromo-5-chloropyridine |
| Pd₂(dba)₃ | AsPh₃ | CuI | DMF | Alkenylstannane | 3-Alkenyl-2-bromo-5-chloropyridine |
Heck Reactions
The Heck reaction forms a carbon-carbon bond by coupling an organic halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For this compound, the Heck reaction would preferentially occur at the C-3 iodine position. This allows for the introduction of various vinyl groups.
Catalyst systems for the Heck reaction often consist of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand. The choice of base, such as triethylamine (B128534) or potassium carbonate, is also critical for the reaction's success. organic-chemistry.org
Negishi Coupling Methodologies
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide. This method is known for its high functional group tolerance and reactivity. In the context of this compound, the Negishi coupling would selectively occur at the C-3 position due to the high reactivity of the C-I bond. This allows for the introduction of a wide range of alkyl, aryl, and vinyl substituents.
Palladium-Catalyzed Multi-Functionalization and Sequential Cross-Coupling Reactions using Organometallic Reagents
The differential reactivity of the three halogen atoms in this compound makes it an ideal substrate for sequential cross-coupling reactions. nih.gov This strategy allows for the controlled, stepwise introduction of different functional groups at specific positions on the pyridine ring.
A typical sequence would involve:
Iodine-selective coupling: A first cross-coupling reaction (e.g., Suzuki, Stille, or Sonogashira) is performed under mild conditions to selectively functionalize the C-3 position.
Bromine-selective coupling: The resulting 3-substituted-2-bromo-5-chloropyridine can then undergo a second cross-coupling reaction under more forcing conditions to functionalize the C-2 position.
Chlorine-selective coupling: Finally, the C-5 chloro group can be functionalized, which typically requires a more active catalyst system, such as those employing bulky, electron-rich phosphine ligands. nih.gov
This sequential approach provides a powerful method for the synthesis of highly substituted and complex pyridine derivatives. nih.gov
Site-Selective Coupling of Polyhalogenated Pyridines Bearing Multiple Halogen Groups
The site-selective coupling of polyhalogenated pyridines is a key strategy for their efficient functionalization. The selectivity of these reactions is primarily dictated by the inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl). rsc.orgnih.gov This allows for a predictable and controlled functionalization sequence.
For example, in a di- or tri-halogenated pyridine, the iodo group will typically react first in a palladium-catalyzed cross-coupling reaction, followed by the bromo group, and then the chloro group. This chemoselectivity can be exploited to introduce different substituents at each position in a stepwise manner. By carefully choosing the reaction conditions, such as the catalyst, ligands, and temperature, the selectivity of the coupling can be further fine-tuned. nih.gov
Development of Orthogonal Functionalization Protocols
Orthogonal functionalization refers to the selective chemical modification of one reactive site in a molecule in the presence of other, similar sites. For a polysubstituted haloheterocycle like this compound, this strategy is paramount. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is the foundation for developing these selective protocols. The iodine atom at the C-3 position is the most reactive site for transformations such as metal-catalyzed cross-coupling reactions and halogen-metal exchange.
This hierarchy allows for a stepwise functionalization sequence. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the C-3 position under conditions that leave the bromo and chloro substituents intact. Following the initial reaction at the C-3 iodo position, the C-2 bromo group can be targeted for a subsequent cross-coupling reaction, typically requiring more forcing conditions (e.g., different catalysts, ligands, or higher temperatures). The C-5 chloro group is the most inert and generally requires the harshest conditions for activation.
Research into halogen-rich pyridines demonstrates the feasibility of these selective transformations. For example, studies on the related compound 5-bromo-2-chloro-4-fluoro-3-iodopyridine have shown that magnesiation can occur selectively at a specific position, enabling the introduction of various electrophiles to generate highly functionalized, pentasubstituted pyridines. acs.orgnih.gov This approach, combining halogen-metal exchange with subsequent reactions, underscores the power of orthogonal strategies in building molecular complexity from a single, versatile starting material. znaturforsch.com By carefully selecting reagents and reaction conditions, chemists can sequentially replace the halogen atoms with a variety of functional groups in a controlled manner. znaturforsch.com
Table 1: Orthogonal Reactivity of Halogens on a Pyridine Ring
| Position & Halogen | Relative Reactivity | Typical Selective Reactions |
| C-3 (Iodo) | Highest | Halogen-metal exchange (e.g., with iPrMgX), Suzuki, Sonogashira, Buchwald-Hartwig couplings under mild conditions. znaturforsch.com |
| C-2 (Bromo) | Intermediate | Suzuki, Stille, Negishi couplings under more forcing conditions than for iodide. znaturforsch.com |
| C-5 (Chloro) | Lowest | Cross-coupling reactions requiring highly active catalyst systems and higher temperatures. |
Directed C-H Activation and Functionalization
While the halogen atoms on this compound provide primary sites for functionalization, the remaining C-H bonds on the pyridine ring (at positions 4 and 6) offer additional opportunities for modification through C-H activation. This approach is synthetically efficient as it avoids the need for pre-functionalization. However, the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair make direct C-H functionalization a significant challenge. nih.govrsc.org
Achieving regioselectivity in the C-H functionalization of pyridines is a central challenge that has been addressed through several innovative strategies. rsc.orgbeilstein-journals.org The inherent electronic properties of the pyridine nucleus typically direct reactions to specific positions. However, these inherent selectivities can be overridden or enhanced through carefully designed catalytic systems.
Directed Metalation (DoM): This is a powerful technique where a functional group on the pyridine ring directs a metalating agent (commonly an organolithium reagent or a lithium amide) to deprotonate an adjacent ortho C-H bond. acs.orgnih.govbaranlab.org The resulting organometallic intermediate can then be trapped with an electrophile. For example, an amide or carbamate (B1207046) group can direct lithiation to the C-2 or C-6 position. acs.org Pyridine N-oxides are also effective directing groups, modifying the ring's reactivity and enabling selective metalation. rsc.orgthieme-connect.com The use of mixed-metal bases, such as TMP-metal reagents (where TMP = 2,2,6,6-tetramethylpiperidyl and metal = Mg, Zn), can offer milder reaction conditions and improved functional group tolerance compared to traditional lithium bases. znaturforsch.com
Transition-Metal Catalysis: In the absence of strong directing groups, transition-metal catalysts can enable C-H functionalization with distinct regioselectivity. The outcome is often governed by a combination of steric and electronic factors.
C-2 Selectivity: Palladium and rhodium complexes have been developed for the selective C-H activation at the C-2 position, often through a cooperative mechanism involving the metal center and a ligand. rsc.org A strategy combining a nickel catalyst with a Lewis acid has also proven effective for the direct C-2 selective alkenylation of pyridines. nih.gov
C-3 and C-4 Selectivity: Functionalization at the C-3 and C-4 positions is often more difficult. However, protocols using palladium catalysis have been developed for the C-H arylation of pyridines bearing electron-withdrawing groups. nih.gov These groups increase the acidity of the C-H bonds, particularly at the C-4 position, facilitating catalytic turnover and directing the functionalization away from the C-2/C-6 positions. nih.gov The coordination of a Lewis acid to the pyridine nitrogen can further enhance reactivity and steer the functionalization towards the C-4 position by sterically blocking the positions adjacent to the nitrogen. nih.gov
A novel and highly effective strategy for the regioselective functionalization of pyridines involves their conversion into heterocyclic phosphonium (B103445) salts. thieme-connect.comresearchgate.net This method provides a versatile handle for introducing a wide array of substituents, particularly at the C-4 position, which is often challenging to access via other direct functionalization methods. acs.orgacs.org
The process typically involves a two-step sequence. First, the pyridine is activated, and then treated with a phosphine, such as triphenylphosphine, to selectively form a pyridylphosphonium salt at the C-4 position. acs.orgnih.gov This transformation converts the targeted C-H bond into a C-P bond, with the positively charged phosphonium group acting as an excellent leaving group.
Once formed, these phosphonium salts can undergo reactions with a diverse range of nucleophiles. This allows for the facile construction of C-O, C-S, and C-N bonds. thieme-connect.com Furthermore, these intermediates can participate in transition-metal-catalyzed cross-coupling reactions to form C-C bonds. thieme-connect.com The utility of this method is particularly high for the late-stage functionalization of complex molecules, including pharmaceuticals, as it proceeds under conditions that tolerate many common functional groups. acs.orgacs.org If the 4-position is already occupied, this phosphonium salt formation can be directed to the 2-position. acs.org
Table 2: Functionalizations via C-4 Pyridylphosphonium Salts
| Bond Formed | Reagent Class | Resulting Functional Group |
| C–O | Alkoxides, Phenoxides | Heteroaryl Ethers acs.orgacs.org |
| C–S | Thiolates | Heteroaryl Thioethers acs.org |
| C–N | Amines, Amides | Aminopyridines acs.org |
| C–C | Organometallic Reagents | Alkylated/Arylated Pyridines thieme-connect.com |
Spectroscopic and Structural Elucidation of 2 Bromo 5 Chloro 3 Iodopyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-5-chloro-3-iodopyridine, ¹H and ¹³C NMR would be the primary methods for structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound (C₅H₂BrClIN), the pyridine (B92270) ring contains two protons.
Expected Signals: The spectrum is expected to show two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm for pyridines). These signals would likely appear as doublets due to coupling with each other.
Chemical Shift Influences: The precise chemical shifts of these two protons would be influenced by the cumulative electron-withdrawing effects of the three halogen substituents (Br, Cl, I). The proton at the C4 position would be coupled to the proton at the C6 position. The electronegativity and position of the halogens would cause these protons to shift downfield. For instance, in the related compound 2-bromo-5-chloropyridine, the proton signals appear at δ 8.32, 7.69, and 7.23 ppm. The introduction of a bulky, electron-donating iodine atom at the 3-position would further alter these shifts.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
¹³C NMR spectroscopy detects the carbon framework of a molecule. For this compound, five distinct signals are expected, one for each carbon atom in the pyridine ring.
Expected Signals: The spectrum would display five peaks in the region characteristic of aromatic and heteroaromatic carbons (typically δ 100-160 ppm).
Influence of Halogens: The chemical shifts would be significantly affected by the attached halogens.
Carbons bonded to halogens (C2, C3, C5): These carbons would experience direct electronic effects. The carbon bonded to bromine (C2) and chlorine (C5) would be deshielded, appearing at a lower field. The carbon bonded to iodine (C3) would experience the "heavy atom effect," which paradoxically shifts the signal to a higher field (upfield) compared to what would be expected based on electronegativity alone.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. While specific spectra for this compound are not available, the expected absorption bands can be predicted based on the analysis of similar pyridine derivatives.
Pyridine Ring Vibrations: The spectrum would be dominated by vibrations characteristic of the pyridine ring. These include C-H stretching, C=C and C=N stretching, and ring breathing modes.
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.
C=C and C=N Stretching: These absorptions are expected in the 1400-1600 cm⁻¹ region.
Carbon-Halogen Vibrations: The C-X (X = Cl, Br, I) stretching vibrations are key identifiers.
C-Cl Stretching: Typically observed in the 850-550 cm⁻¹ range.
C-Br Stretching: Found at lower frequencies, usually between 680-515 cm⁻¹.
C-I Stretching: Appears at even lower frequencies, generally in the 600-500 cm⁻¹ region. These bands can sometimes be weak in FT-IR but may show stronger signals in the FT-Raman spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically involving the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For heteroaromatic compounds like this compound, these transitions are usually of the π → π* and n → π* types.
π → π Transitions:* These are typically high-energy transitions that give rise to strong absorption bands, often in the 200-300 nm range for pyridine derivatives. The extensive halogenation in this compound would likely cause a bathochromic (red) shift of these bands compared to unsubstituted pyridine.
n → π Transitions:* These involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an anti-bonding π* orbital. These transitions are lower in energy and intensity than π → π* transitions and are often observed as a shoulder on the main absorption band, typically above 270 nm for pyridines.
The solvent used for analysis can significantly influence the position and intensity of these absorption bands.
Computational Chemistry and Theoretical Studies of 2 Bromo 5 Chloro 3 Iodopyridine
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures of molecules. researchgate.net DFT methods are extensively used to predict a wide array of molecular properties for compounds similar to 2-bromo-5-chloro-3-iodopyridine.
The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, its most stable conformation. For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the pyridine (B92270) ring and its halogen substituents.
Although specific optimized geometry data for this compound is not published, data for the analogous compound 2,3,5-trichloropyridine (B95902) is available and provides an illustrative example of the type of information obtained. nih.gov
Table 1: Illustrative Optimized Geometric Parameters for an Analogous Trihalopyridine (Note: Data for a related compound, not this compound)
| Parameter | Value |
|---|---|
| C-C Bond Lengths (Å) | ~1.38 - 1.40 |
| C-N Bond Lengths (Å) | ~1.33 - 1.34 |
| C-Cl Bond Lengths (Å) | ~1.72 - 1.73 |
| C-C-C Bond Angles (°) | ~118 - 121 |
| C-N-C Bond Angle (°) | ~117 |
These optimized structures are crucial as they form the basis for all subsequent property calculations, including vibrational frequencies and electronic properties.
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies). Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or wagging of bonds. wisc.edu
For halogenated pyridines, characteristic vibrational modes include C-H stretching, C-C and C-N ring stretching, C-H in-plane and out-of-plane bending, and the vibrations of the carbon-halogen bonds (C-Br, C-Cl, C-I). Studies on related compounds like 3,5-dibromopyridine (B18299) and various trihalopyridines have shown that DFT calculations can accurately predict these vibrational modes. nih.govmdpi.com
Table 2: Illustrative Vibrational Frequencies and Assignments for Halogenated Pyridines (Note: Representative data based on studies of similar compounds, not this compound)
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3000 - 3100 | C-H stretching |
| 1400 - 1600 | Pyridine ring stretching (C=C, C=N) |
| 1000 - 1200 | C-H in-plane bending |
| 700 - 900 | C-H out-of-plane bending |
| 500 - 700 | C-Cl stretching |
| 400 - 600 | C-Br stretching |
| 200 - 400 | C-I stretching |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govirjweb.com A smaller gap generally implies higher reactivity. nih.govreddit.com
For this compound, the HOMO would likely be distributed over the pyridine ring and the more easily polarized iodine and bromine atoms, while the LUMO would be an antibonding π* orbital of the ring. The HOMO-LUMO gap would influence its susceptibility to nucleophilic and electrophilic attack.
Table 3: Illustrative FMO Properties for Halogenated Aromatic Compounds (Note: Conceptual data based on general principles, not specific to this compound)
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| E_HOMO | -6.0 to -7.5 | Electron-donating ability |
| E_LUMO | -1.0 to -2.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | Chemical reactivity and stability |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would likely show a negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The regions around the halogen atoms, particularly the iodine, might exhibit positive potential along the C-I bond axis (a phenomenon known as a σ-hole), which can lead to halogen bonding interactions.
Computational methods can also predict the Non-Linear Optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. Key NLO parameters include the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of significant interest. DFT calculations have become a standard tool for the prediction of NLO properties, often showing good agreement with experimental results for various organic compounds.
Applications in Advanced Organic Synthesis and Materials Science
2-Bromo-5-chloro-3-iodopyridine as a Versatile Building Block in Synthetic Chemistry
The unique substitution pattern of this compound positions it as a key starting material for a variety of complex chemical transformations. Its utility stems from the ability to selectively target each of the carbon-halogen bonds, enabling the introduction of a wide range of functional groups in a controlled manner.
The synthesis of highly substituted pyridine (B92270) rings is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. researchgate.net this compound serves as an exceptional scaffold for creating such multi-substituted derivatives. The distinct reactivity of the halogens—typically iodine being the most reactive in cross-coupling reactions, followed by bromine, and then chlorine—allows for sequential and regioselective functionalization.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reaction, can be employed to selectively replace the iodine atom at the 3-position with an aryl, alkyl, or alkynyl group, leaving the bromo and chloro substituents intact for subsequent transformations. This stepwise approach is crucial for building complex molecules where the precise placement of different substituents is essential for their function.
Research on similarly structured polyhalogenated pyridines has demonstrated the feasibility of such selective reactions. For example, studies on 5-bromo-2-chloro-4-fluoro-3-iodopyridine have shown that it can serve as a versatile intermediate for pentasubstituted pyridines through regioselective reactions. researchgate.net This highlights the potential of this compound to undergo a variety of transformations to yield highly functionalized pyridine derivatives that would be challenging to synthesize through other methods. researchgate.net
Beyond simple substitution, this compound is a valuable precursor for the synthesis of novel and complex molecular scaffolds, including fused heterocyclic systems. By introducing appropriate functional groups through the selective replacement of its halogens, intramolecular cyclization reactions can be triggered to build new rings onto the pyridine core.
For example, the introduction of an amino group at one position and a carbonyl-containing substituent at an adjacent position can lead to the formation of fused ring systems like pyrido[2,3-d]pyrimidines. mdpi.com Similarly, the strategic introduction of other reactive groups can facilitate the construction of a variety of other heterocyclic frameworks, such as 1,8-naphthyridine (B1210474) derivatives. mdpi.com The ability to construct such complex, three-dimensional structures is critical for the development of new drugs and advanced materials.
Precursors for Ligands in Catalysis
Pyridine-based ligands are of paramount importance in coordination chemistry and homogeneous catalysis, owing to their electronic properties and ability to stabilize a wide range of metal centers. This compound can serve as a precursor for the synthesis of tailored ligands. The halogen atoms can be substituted with various coordinating groups, such as phosphines, amines, or other heteroatomic functionalities, to create mono- or bidentate ligands.
The step-wise functionalization of this compound allows for the precise tuning of the steric and electronic properties of the resulting ligands. This control is crucial for optimizing the performance of a catalyst in a specific chemical transformation, influencing its activity, selectivity, and stability. Pyridine and its analogues have been widely utilized as ligands in various catalytic systems. researchgate.net
Potential in the Development of Functional Organic Materials (General for polyhalogenated pyridines)
Polyhalogenated pyridines are emerging as important building blocks for the development of functional organic materials with novel electronic and photophysical properties. These materials find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and non-linear optics. bldpharm.com
The introduction of multiple halogen atoms onto the pyridine ring can significantly influence the electronic structure of the molecule, leading to desirable properties such as aggregation-induced emission (AIE). nih.gov The AIE phenomenon, where molecules become highly emissive upon aggregation, is particularly useful for the development of bright and stable OLEDs and sensitive chemical sensors.
Furthermore, the ability to selectively functionalize polyhalogenated pyridines like this compound allows for the creation of extended π-conjugated systems. These systems are the basis for many organic electronic materials, and the precise control over their structure afforded by this versatile building block is a key advantage in the design of next-generation functional materials. Some pyridine derivatives have shown promise as building blocks for non-linear optical (NLO) materials. researchgate.net
Conclusion and Future Research Directions
Synthesis of 2-Bromo-5-chloro-3-iodopyridine: Current Standing and Future Outlook
The synthesis of this compound, a polyhalogenated pyridine (B92270), presents a unique chemical challenge. While the compound is commercially available, detailed synthetic procedures in peer-reviewed literature are not abundant, suggesting that its preparation is often proprietary or based on established, general methods for halogenating pyridine rings.
A plausible and widely utilized approach for its synthesis begins with a suitable precursor, such as 2-bromo-5-chloropyridine. The synthesis of this starting material is well-documented, often prepared from 2-amino-5-chloropyridine (B124133) via a Sandmeyer-type reaction using sodium nitrite (B80452) and bromine in hydrobromic acid. chemicalbook.com
The subsequent and crucial step is the regioselective introduction of an iodine atom at the C-3 position. Electrophilic iodination is the most probable method. This can be achieved using various iodinating agents. A common method for iodinating activated or heteroaromatic rings involves using potassium iodate (B108269) and potassium iodide in an acidic medium, a technique successfully employed for the synthesis of the related 2-amino-5-bromo-3-iodopyridine. ijssst.infogoogle.com Another powerful set of reagents for regioselective iodination of halogenated aromatics involves the use of molecular iodine in combination with silver salts like silver sulfate (B86663) (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆), which can activate the iodine and facilitate electrophilic attack. nih.govnih.govuky.edu The directing effects of the existing bromo and chloro substituents would be critical in achieving the desired C-3 iodination.
Future Outlook: Future research in the synthesis of this compound will likely focus on improving efficiency, scalability, and sustainability. The development of catalytic, direct C-H iodination methods would represent a significant advancement, minimizing waste and avoiding the need for pre-functionalized starting materials. Furthermore, optimizing reaction conditions to ensure high regioselectivity and yield remains a key objective for making this valuable building block more accessible for broader research applications.
Advancements in Regioselective Functionalization of Polyhalogenated Pyridines
The primary value of this compound lies in the differential reactivity of its three halogen atoms, which allows for a series of programmed, regioselective functionalization reactions. This step-wise modification is a cornerstone of modern synthetic strategy, enabling the construction of complex, highly substituted pyridine scaffolds. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions typically follows the order: C-I > C-Br > C-Cl. This predictable hierarchy is the key to its synthetic utility.
Functionalization at the C-3 Position (Iodine): The carbon-iodine bond is the most labile and therefore the first to react under standard cross-coupling conditions. This allows for selective introduction of a wide array of substituents at the C-3 position. Mild conditions for Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Sonogashira (using terminal alkynes), Heck, and Buchwald-Hartwig (using amines or alcohols) couplings can be employed to selectively replace the iodine atom while leaving the bromine and chlorine atoms intact.
Functionalization at the C-2 Position (Bromine): Once the C-3 position has been functionalized, the carbon-bromine bond becomes the most reactive site. More forcing reaction conditions (e.g., higher temperatures, different phosphine (B1218219) ligands, or stronger bases) can then be used to introduce a second, different functional group at the C-2 position via another cross-coupling reaction. The ability to use a different class of coupling reaction further enhances synthetic flexibility.
Functionalization at the C-5 Position (Chlorine): The carbon-chlorine bond is the most robust of the three. Its activation for cross-coupling typically requires specialized, electron-rich palladium catalysts (e.g., those using bulky biarylphosphine ligands) and more vigorous conditions. Alternatively, the chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr), particularly if the preceding functionalization steps have introduced strong electron-withdrawing groups onto the pyridine ring.
This programmed, site-selective functionalization allows for the efficient and controlled synthesis of trisubstituted pyridines, which are highly valuable scaffolds in medicinal chemistry and materials science. chemicalbook.comguidechem.com
Emerging Computational and Spectroscopic Methodologies
Modern computational and spectroscopic techniques are indispensable for understanding and utilizing complex molecules like this compound.
Computational Methodologies: Density Functional Theory (DFT) and other quantum chemical calculations are powerful tools for predicting the molecule's properties and reactivity. uni.lu These methods can:
Predict Regioselectivity: By calculating electron density, electrostatic potential maps, and the energies of reaction intermediates, DFT can predict the most likely site for electrophilic attack (iodination) or the relative reactivity of the C-X bonds in cross-coupling reactions.
Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of reaction pathways, helping to optimize conditions and understand the role of catalysts and ligands.
Simulate Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). uni.lu This is invaluable for confirming the structure of the synthesized compound and its derivatives.
Spectroscopic Methodologies: Standard spectroscopic techniques are used to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR): ¹H NMR would show the signals for the two aromatic protons on the pyridine ring, with their chemical shifts and coupling constants providing definitive information about their relative positions. ¹³C NMR would show five distinct signals for the carbon atoms of the pyridine ring.
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact molecular weight and elemental composition (C₅H₂BrClIN). The isotopic pattern, with characteristic contributions from bromine and chlorine, would be a key identifying feature.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational modes of the substituted pyridine ring.
The table below summarizes key predicted data for the compound.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C₅H₂BrClIN | accelachem.com |
| Monoisotopic Mass | 316.8104 Da | accelachem.com |
| XlogP | 3.2 | accelachem.com |
| Predicted CCS (Ų) [M+H]⁺ | 132.2 | accelachem.com |
Future Prospects for this compound in Diverse Research Fields
The true potential of this compound is realized in its application as a strategic building block for creating novel and complex molecules. Pyridine and its derivatives are privileged scaffolds, frequently appearing in pharmaceuticals, agrochemicals, and functional materials. chemicalbook.comguidechem.comsigmaaldrich.com
Medicinal Chemistry: The ability to sequentially and selectively introduce three different points of diversity on a pyridine core is exceptionally valuable in drug discovery. It allows for the rapid generation of libraries of complex molecules for screening against biological targets. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature highly substituted heterocyclic cores. ijssst.info This compound provides an ideal starting point for synthesizing analogs of existing drugs or for exploring entirely new chemical space to identify novel therapeutic agents.
Materials Science: The development of organic functional materials, such as those for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, relies on the precise synthesis of molecules with tailored electronic and photophysical properties. The rigid, electron-deficient pyridine ring, when appropriately substituted, can be used to tune these properties. This compound offers a platform to attach different conjugated systems (aryls, alkynes, etc.) in a well-defined spatial arrangement, enabling the systematic investigation of structure-property relationships and the design of next-generation organic materials.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-bromo-5-chloro-3-iodopyridine, and how can its purity be verified?
- Synthesis Challenges : The presence of three halogens (Br, Cl, I) introduces steric hindrance and potential side reactions during nucleophilic substitution or cross-coupling. Halogen reactivity varies (I > Br > Cl), requiring controlled conditions to avoid premature substitutions.
- Purification & Characterization : Use column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (≥95%) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS). Melting point determination (if crystalline) aligns with literature values (e.g., 78–80°C for analogous trihalopyridines) .
Q. How can researchers optimize reaction conditions for cross-coupling with this compound?
- Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc) or Pddba) with ligands like BINAP or Xantphos are effective for Suzuki-Miyaura or Buchwald-Hartwig amination. Use CsCO as a base to enhance reactivity and selectivity .
- Temperature Control : Reactions typically proceed at 80–100°C in toluene or dioxane. Lower temperatures (40–60°C) may reduce side reactions at the iodo position.
Advanced Research Questions
Q. How can chemoselective substitution be achieved at specific halogen sites in this compound?
- Iodo vs. Bromo/Chloro Selectivity :
- Electrophilic Substitution : Iodine’s higher leaving-group ability allows selective displacement under mild SNAr conditions (e.g., KCO in DMF at 25°C).
- Palladium Catalysis : For Suzuki couplings, prioritize iodine substitution using Pd-BINAP. To target bromine, employ Pd-Xantphos with excess amine nucleophiles under higher temperatures (100–120°C) .
Q. What strategies mitigate competing reactivities in multi-halogenated pyridines during functionalization?
- Halogen-Protection Approaches : Temporarily protect iodine via silylation (e.g., TMSCl) to prevent undesired substitution. Deprotect post-functionalization using fluoride sources (e.g., TBAF).
- Sequential Functionalization :
Substitute iodine first under SNAr or Stille conditions.
Use cross-coupling (e.g., Suzuki) for bromine.
Chlorine, being less reactive, can be addressed last via Ullmann coupling or under high-temperature Pd catalysis .
Q. How do halogen-dance reactions enable the synthesis of pentasubstituted pyridines from this compound?
- Mechanism : Halogen dance involves base-mediated migration of halogens (e.g., LiTMP-induced bromine/iodine shifts). For example, magnesiation at C6 using iPrMgCl·LiCl followed by electrophilic trapping installs new groups (e.g., aldehydes, nitriles) .
- Applications : Generates diverse scaffolds for medicinal chemistry, such as kinase inhibitors or agrochemical intermediates.
Methodological Guidance
- Contradictions in Data : reports halogen dance reactions for pentasubstituted pyridines, while emphasizes chemoselective amination. Researchers must prioritize reaction goals (diversity vs. specificity) when choosing methods.
- Safety Notes : Handle with nitrile gloves and under fume hoods due to potential respiratory irritation (WGK 3 hazard classification) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
